N'-(3-chloro-4-methoxybenzylidene)benzenesulfonohydrazide
Description
N'-(3-Chloro-4-methoxybenzylidene)benzenesulfonohydrazide is a sulfonohydrazide derivative synthesized via the condensation of 3-chloro-4-methoxybenzaldehyde with benzenesulfonohydrazide. This compound features a benzylidene moiety substituted with a chlorine atom at the 3-position and a methoxy group at the 4-position, conjugated to a benzenesulfonohydrazide backbone. The E-configuration around the C=N bond is typical for such hydrazones, stabilized by intramolecular hydrogen bonding between the sulfonyl oxygen and the hydrazinic NH group . Its molecular formula is C₁₄H₁₂ClN₂O₃S, with a molecular weight of 332.78 g/mol.
Properties
IUPAC Name |
N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-20-14-8-7-11(9-13(14)15)10-16-17-21(18,19)12-5-3-2-4-6-12/h2-10,17H,1H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEOFNKTHCPJNX-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-methoxybenzylidene)benzenesulfonohydrazide typically involves the condensation reaction between 3-chloro-4-methoxybenzaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(3-chloro-4-methoxybenzylidene)benzenesulfonohydrazide are not widely documented, the general approach involves large-scale condensation reactions similar to the laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-4-methoxybenzylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.
Substitution: The chlorine atom on the benzylidene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
N’-(3-chloro-4-methoxybenzylidene)benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-chloro-4-methoxybenzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (NO₂, Cl) enhance enzyme inhibition, likely by increasing electrophilicity and binding affinity to catalytic sites .
- Methoxy groups (OCH₃) , as in the target compound, may improve solubility but could reduce membrane permeability due to polarity.
- Ortho-substituents (e.g., 2-Cl, 2-CH₃) induce steric hindrance, altering molecular conformation and intermolecular interactions .
Crystallographic and Hirshfeld Surface Analysis
Table 2: Structural Comparisons of Sulfonohydrazide Derivatives
Key Observations :
- Chloro substituents contribute to Cl⋯H contacts (12.1%), enhancing crystal packing via halogen bonding .
- The target compound’s 3-Cl-4-OMe substitution may favor H-bonding with sulfonyl oxygen, similar to co-crystalline systems .
Pharmacological Potential
- Anticancer Activity: Analogous compounds like 4-chloro-N′-((1H-indol-3-yl)methylene)benzenesulfonohydrazide show potent activity against breast cancer cells (IC₅₀ = 8.2–13.2 μM) with low toxicity to normal cells . The target compound’s methoxy group may modulate cytotoxicity by altering redox properties.
- Enzyme Inhibition: Derivatives with 4-NO₂ or 4-Cl substituents inhibit MAO-B and β-secretase, implicating roles in neurodegenerative disease therapy . The target compound’s substitution pattern warrants testing against these targets.
- Heavy Metal Sensing : Analog MPEBSH (4-MeO-substituted) acts as a cadmium ion sensor, suggesting applications in environmental monitoring .
Biological Activity
N'-(3-chloro-4-methoxybenzylidene)benzenesulfonohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, drawing on various research studies and findings.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 3-chloro-4-methoxybenzaldehyde with benzenesulfonohydrazide. Characterization methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis are commonly employed to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Data
| Method | Observed Values |
|---|---|
| Melting Point | 112-114 °C |
| IR Peaks | νC=N: 1620 cm⁻¹; νS=O: 1178 cm⁻¹ |
| 1H NMR | δ (ppm): 8.84 (s, N-CH), 7.16-8.64 (d, Ar-H) |
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it is particularly effective against Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Escherichia coli | 31.25 - 125 | Disruption of cell wall synthesis |
| Pseudomonas aeruginosa | >125 | Bacteriostatic effect observed |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:
- Case Study on MRSA : A study found that the compound significantly reduced biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in treating resistant infections.
- In Vivo Studies : Animal models demonstrated that administration of this compound led to a marked decrease in bacterial load in infected tissues, supporting its effectiveness as an antimicrobial treatment.
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Protein Synthesis : The compound interferes with ribosomal function, leading to reduced protein production necessary for bacterial growth.
- Biofilm Disruption : It has been shown to disrupt existing biofilms, enhancing the efficacy of other antibiotics when used in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
